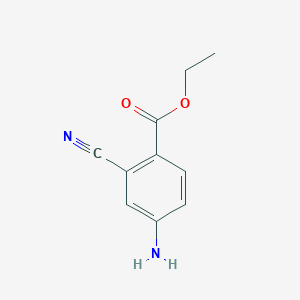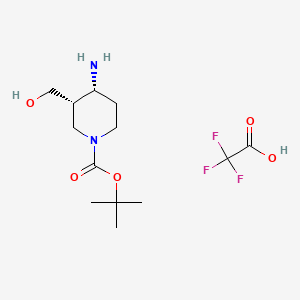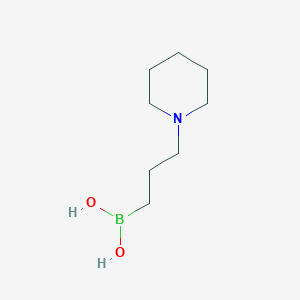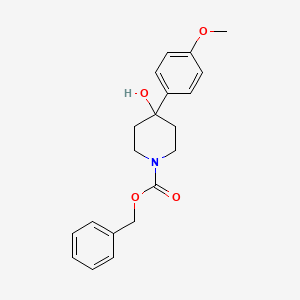
N-Benzyloxycarbonyl-4-hydroxy-4-(4-methoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine class of compounds It is characterized by the presence of a benzyl group, a hydroxy group, a methoxyphenyl group, and a piperidine ring
Preparation Methods
The synthesis of benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with benzyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Scientific Research Applications
Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, as a muscarinic acetylcholine receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects. Similarly, as a beta 2 adrenoceptor agonist, it activates the receptor and induces a response .
Comparison with Similar Compounds
Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
1-Benzyl-4-hydroxypiperidine: This compound lacks the methoxyphenyl group and has different pharmacological properties.
Benzyl 4-hydroxy-1-piperidinecarboxylate: This compound has a similar structure but different functional groups, leading to variations in its chemical reactivity and biological activity.
Benzyl 3-hydroxypiperidine-1-carboxylate: This compound has the hydroxy group at a different position on the piperidine ring, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-24-18-9-7-17(8-10-18)20(23)11-13-21(14-12-20)19(22)25-15-16-5-3-2-4-6-16/h2-10,23H,11-15H2,1H3 |
InChI Key |
JJGADYRQSKDUOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


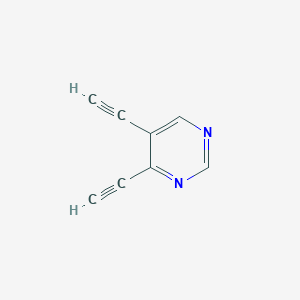
![4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid](/img/structure/B13454933.png)
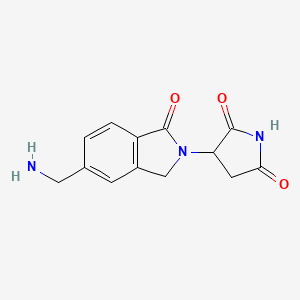
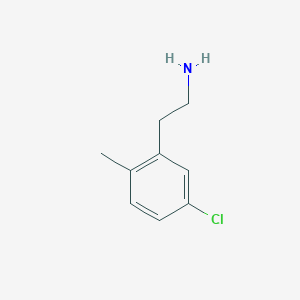
![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
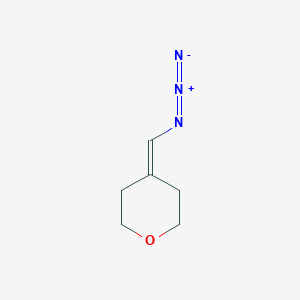


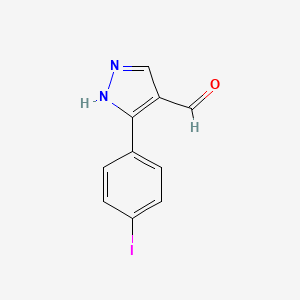

![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)
